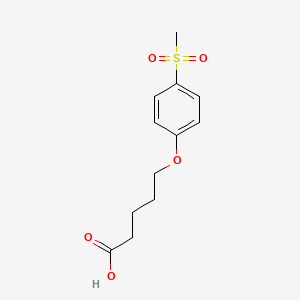

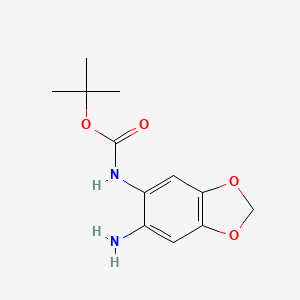

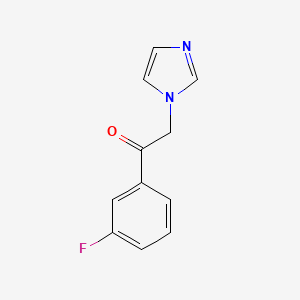

![molecular formula C6H8N2O2S2 B1438995 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 874508-46-0](/img/structure/B1438995.png)

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

Overview

Description

“2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is an organosulfide and amine derivative, carboxylic acid . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .

Physical And Chemical Properties Analysis

The chemical formula of “2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is C5H6N2O2S, with a molecular weight of 158.18. It has a density of 1.367 (estimate), a melting point of 130°C (dec.) (lit.), a boiling point of 399.0±17.0 °C (Predicted), a flash point of 195.1°C, and a water solubility of 6.5 g/L (20 ºC) .

Scientific Research Applications

Synthesis and Stereochemistry in Medicinal Chemistry

Rahman et al. (2005) describe the synthesis of novel compounds, including sulfanyl derivatives, from 10-undecenoic acid hydrazide, which are significant in stereochemistry and medicinal chemistry (Rahman et al., 2005).

Chemical Transformations and Derivative Formation

The work by Nedolya et al. (2018) focuses on the transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis, highlighting the formation of derivatives of 1,3-thiazolo[3,2-a]pyridine (Nedolya et al., 2018).

Ninhydrin Reactions in Organic Chemistry

Gein et al. (2019) discuss the synthesis of methyl 4-aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and their reactions with ninhydrin, demonstrating the versatility of these compounds in organic chemistry (Gein et al., 2019).

Synthesis of Thiazole Carboxylates

Žugelj et al. (2009) report on the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are significant in the field of synthetic chemistry (Žugelj et al., 2009).

Ring-Closing Metathesis in Chemistry

Bates et al. (2004) describe a new protocol for the synthesis of 2-heterocylylacetic acid derivatives via ring-closing metathesis, a crucial technique in modern synthetic chemistry (Bates et al., 2004).

Antimicrobial Activity Study

Kadian et al. (2012) synthesized novel benzoxazine analogues, including sulfanyl derivatives, and evaluated their antibacterial activity, contributing to pharmaceutical research (Kadian et al., 2012).

Pharmacological Properties in Drug Discovery

Maliszewska-Guz et al. (2005) explored the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives and evaluated their pharmacological properties, emphasizing their relevance in drug discovery (Maliszewska-Guz et al., 2005).

Antidiabetic Agents in Therapeutic Chemistry

Abbasi et al. (2020) synthesized novel bi-heterocycles as potential anti-diabetic agents, highlighting the role of sulfanyl derivatives in therapeutic chemistry (Abbasi et al., 2020).

Antihypertensive α-Blocking Agents in Pharmacology

Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, demonstrating the pharmaceutical application of these compounds (Abdel-Wahab et al., 2008).

Heterocyclic γ-Amino Acids in Protein Mimetics

Mathieu et al. (2015) developed a chemical route to heterocyclic γ-amino acids, essential in designing protein mimetics (Mathieu et al., 2015).

properties

IUPAC Name |

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGCGBONOSWMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653409 | |

| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

CAS RN |

874508-46-0 | |

| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

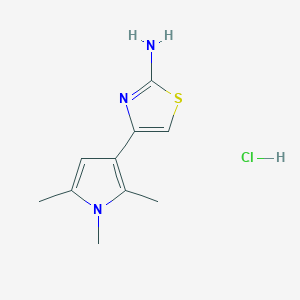

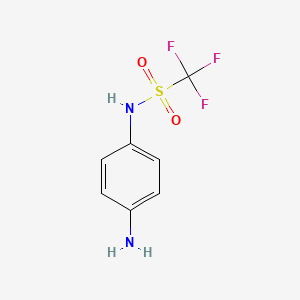

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)

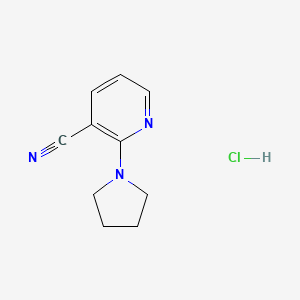

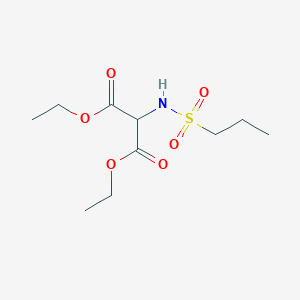

![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)

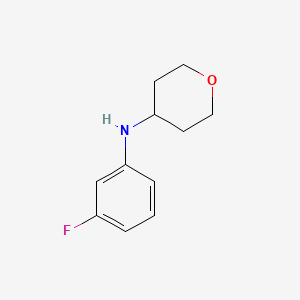

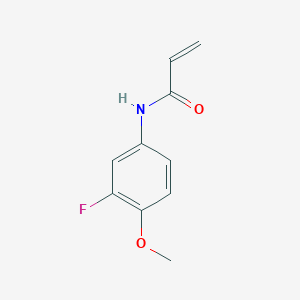

![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)

amine](/img/structure/B1438930.png)